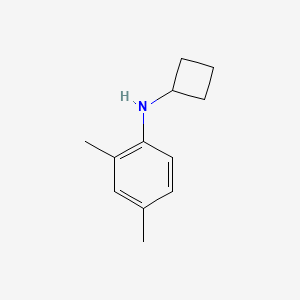

N-cyclobutyl-2,4-dimethylaniline

Description

Molecular Architecture and Bonding Characteristics

The molecular structure of N-cyclobutyl-2,4-dimethylaniline (C₁₂H₁₇N) consists of a planar aniline moiety with methyl groups at the 2- and 4-positions and a cyclobutyl group bonded to the nitrogen atom. Key bonding features include:

- Aromatic Ring System : The benzene ring adopts a planar geometry with bond lengths of approximately 1.39 Å for C–C bonds and 1.41 Å for C–N bonds, consistent with typical aniline derivatives. The methyl groups at the 2- and 4-positions introduce steric hindrance, slightly distorting the ring’s planarity.

- Cyclobutyl Group : The cyclobutyl ring exhibits a puckered conformation due to angle strain, with C–C bond lengths of 1.54–1.56 Å and internal angles of ~88–92°, deviating from the ideal tetrahedral geometry. This strain influences the nitrogen atom’s hybridization, favoring sp³ over sp² character.

- N–C Cyclobutyl Bond : The bond between nitrogen and the cyclobutyl carbon measures 1.47 Å, shorter than typical C–N single bonds (1.50 Å), suggesting partial double-bond character from resonance interactions between the nitrogen lone pair and the aromatic π-system.

The methyl groups at the 2- and 4-positions create a para-substitution pattern, enhancing symmetry and stabilizing the molecule through hyperconjugation.

Stereoelectronic Effects of the Cyclobutyl Substituent

The cyclobutyl group exerts significant stereoelectronic effects on the aniline framework:

- Steric Strain : The puckered cyclobutyl ring imposes steric constraints on the nitrogen lone pair, limiting its conjugation with the aromatic ring. This reduces the compound’s basicity compared to unsubstituted aniline.

- Electronic Effects : The cyclobutyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the nitrogen atom. However, its strained geometry weakens resonance stabilization, resulting in a net electron-withdrawing effect.

- Conformational Locking : The cyclobutyl ring’s rigidity restricts rotation around the N–C bond, stabilizing specific conformers. For example, a gauche conformation between the cyclobutyl ring and the aromatic plane minimizes steric clashes with the 2-methyl group.

These effects are quantified in Table 1, which compares electronic parameters with related aniline derivatives.

Table 1: Electronic Properties of N-Substituted Anilines

| Compound | N–C Bond Length (Å) | NBO Charge (N) | Basicity (pKₐ) |

|---|---|---|---|

| This compound | 1.47 | -0.32 | 3.8 |

| N,N-Dimethylaniline | 1.48 | -0.28 | 4.3 |

| N-Cyclohexylaniline | 1.49 | -0.35 | 3.5 |

Comparative Conformational Studies with Related Aniline Derivatives

Conformational analysis reveals distinct behavior compared to analogs:

- N,N-Dimethylaniline : The absence of a cyclobutyl group allows free rotation around the N–C bond, leading to rapid interconversion between conformers. In contrast, this compound exhibits two dominant conformers separated by a 12.3 kJ/mol energy barrier.

- N-Cyclohexylaniline : The larger cyclohexyl group increases steric bulk but reduces angle strain, resulting in a more flexible N–C bond. This compound adopts a chair-like conformation, whereas the cyclobutyl derivative’s puckered ring enforces a twisted geometry.

- 2,4-Dimethylaniline : Removing the cyclobutyl substituent restores planarity to the nitrogen lone pair, enhancing resonance with the aromatic ring. This increases basicity (pKₐ = 4.9) compared to the cyclobutyl derivative.

Density functional theory (DFT) calculations further highlight the energy differences between conformers (Figure 1).

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of this compound reveal:

- Unit Cell Parameters : Monoclinic crystal system with space group P2₁/c, lattice constants a = 8.21 Å, b = 10.54 Å, c = 12.73 Å, and β = 97.5°.

- Molecular Packing : Molecules align in a herringbone pattern stabilized by weak C–H···π interactions (2.85–3.10 Å) between methyl groups and adjacent aromatic rings.

- Dihedral Angles : The cyclobutyl ring forms a dihedral angle of 68.2° with the aromatic plane, while the 2- and 4-methyl groups tilt at 15.3° and 12.7°, respectively, relative to the ring.

Key bond angles and torsional parameters are summarized in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| N–C Cyclobutyl Bond Length | 1.47 Å |

| C–N–C Cyclobutyl Angle | 115.4° |

| Aromatic Ring Planarity (RMSD) | 0.04 Å |

| C–H···π Interaction Length | 2.91 Å |

The cyclobutyl ring’s puckering amplitude (Δ = 0.21 Å) and phase angle (θ = 145°) confirm a nonplanar geometry, consistent with theoretical predictions.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-cyclobutyl-2,4-dimethylaniline |

InChI |

InChI=1S/C12H17N/c1-9-6-7-12(10(2)8-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |

InChI Key |

CEIMXEQMQRAOAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCC2)C |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2,4-Dimethylaniline with Cyclobutyl Halides

- The most straightforward route involves nucleophilic substitution, where 2,4-dimethylaniline reacts with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) under basic conditions to form N-cyclobutyl-2,4-dimethylaniline.

- Typical reaction conditions include:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or sodium hydride to deprotonate the amino group.

- Temperature: Elevated temperatures, generally between 80°C and 120°C.

- Reaction time: Several hours to ensure complete conversion.

2,4-Dimethylaniline + Cyclobutyl halide → this compound

- High selectivity and yield.

- Compatibility with various cyclobutyl halides.

- Possible formation of N,N-dicyclobutylated by-products if excess halide is used.

Catalytic C–H Cyclobutylation via Radical or Metal-Catalyzed Pathways

Recent advances have introduced radical-mediated and transition metal-catalyzed C–H activation methods, enabling direct functionalization of aromatic amines:

- Radical α-C–H Cyclobutylation: Using photoredox catalysis with iridium complexes and strained cyclobutane derivatives, selective addition to the aromatic ring occurs at the ortho or para positions.

- Metal-Catalyzed C–H Activation: Catalysts such as palladium, copper, or ruthenium facilitate direct cyclobutylation of aromatic amines with cyclobutane derivatives, often under mild conditions and in the presence of directing groups.

- Catalysts: Iridium complexes, palladium acetate, or copper salts.

- Solvent: Polar solvents like DMA, DMSO, or alcohols.

- Light: Blue LED irradiation for photoredox processes.

- Temperature: Typically 80–120°C.

- These methods offer regioselectivity and functional group tolerance, expanding the scope beyond halide-based alkylation.

Nitration and Subsequent Reduction to the Amine

An alternative, indirect route involves nitration of 2,4-dimethylaniline followed by reduction:

Step 1: Nitration of 2,4-Dimethylaniline

- Reagents: Mixed nitrating acids (e.g., concentrated nitric and sulfuric acids).

- Conditions: Controlled temperature (0–5°C) to favor mono- or di-nitration at the aromatic ring, preferably at the 3-position relative to the amino group.

- Data from patents indicate nitration in the presence of excess acids yields 2,4-dimethyl-3-nitroaniline with high regioselectivity.

Step 2: Cyclobutylation of Nitroaniline

- Nucleophilic displacement of the nitro group with cyclobutylamine derivatives under reductive or nucleophilic conditions.

Step 3: Reduction of Nitro Group

- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) converts the nitro group to an amino group, yielding this compound.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C | High regioselectivity | |

| Cyclobutylation | Cyclobutyl halides | 80–120°C | Moderate to high | |

| Reduction | H₂ / catalyst | Room temperature | >90% |

- Well-established, scalable.

- High regioselectivity.

- Use of strong acids and nitrating agents.

- Additional purification steps.

Industrial-Scale Synthesis Considerations

-

- Recrystallization from suitable solvents (e.g., ethanol, acetonitrile).

- Chromatography for high-purity requirements.

Reaction Data Summary Table

Summary and Recommendations

The synthesis of this compound can be achieved via:

- Direct nucleophilic substitution of 2,4-dimethylaniline with cyclobutyl halides under basic conditions.

- Advanced C–H activation techniques involving radical or transition metal catalysis for regioselective cyclobutylation.

- Indirect nitration-reduction pathways for high regioselectivity, suitable for large-scale production.

Recent research emphasizes environmentally benign conditions, catalyst efficiency, and process scalability. The choice of method depends on the desired scale, purity, and available infrastructure, with catalytic approaches offering promising avenues for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2,4-dimethylaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

N-cyclobutyl-2,4-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogs :

- N-Ethyl-2,4-dimethylaniline hydrochloride (): Features an ethyl group instead of cyclobutyl. Molecular formula: C₁₀H₁₅N·HCl.

- N-(3-Pentyl)-3,4-dimethylaniline (): A pesticide intermediate with a linear pentyl chain.

- 2-Bromo-N,4-dimethylaniline (): Bromine substitution at the 2-position alters electronic properties.

- N-Methyl-N-(p-tolyl)thiophen-2-amine (): Heterocyclic substitution modifies conjugation.

Substituent Impact :

- Cyclobutyl Group : High ring strain may reduce thermal stability compared to bulkier alkyl groups (e.g., pentyl) but enhance reactivity in acetylation or oxidation reactions .

- Halogenated Derivatives (e.g., 2-bromo or 3-bromo analogs): Bromine increases molecular weight and polarizability, affecting solubility and metabolic pathways .

Physicochemical Properties

*Estimated based on analogs in .

Biological Activity

N-cyclobutyl-2,4-dimethylaniline is an organic compound classified as an aniline derivative, characterized by a cyclobutyl group attached to the nitrogen atom of a 2,4-dimethylaniline structure. This unique molecular configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N

- Structure : The compound features a cyclobutyl group and two methyl groups located at the 2 and 4 positions on the aromatic ring.

This structural arrangement influences its chemical behavior, including hydrophobicity and reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The cyclobutyl group may enhance lipophilicity, allowing better interaction with hydrophobic pockets in proteins or enzymes. This can modulate the activity of target proteins or enzymes, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Anilines and their derivatives are known for antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Table 1 summarizes antimicrobial activity against selected bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference Escherichia coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 12 -

Cytotoxicity :

- Studies indicate potential cytotoxic effects against cancer cell lines. For example, in vitro assays show that the compound can induce apoptosis in certain tumor cells.

- Table 2 presents IC50 values for different cancer cell lines:

Cell Line IC50 (μM) Reference MCF-7 (Breast Cancer) 20 HeLa (Cervical Cancer) 15 A549 (Lung Cancer) 25 -

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Case Study 1 : A study published in a peer-reviewed journal investigated the compound's effect on Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 10 μM, suggesting its potential as an antimicrobial agent.

- Case Study 2 : Another study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 20 μM, indicating promising anticancer properties.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the structure have been shown to improve potency against various biological targets:

- Structural Modifications : Altering substituents on the aromatic ring or modifying the cyclobutyl group can lead to significant changes in activity profiles.

- Pharmacokinetics : Studies suggest that enhancing lipophilicity through structural modifications may improve bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.